

Relativistic Effects on the Chemical Properties of Moscovium: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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The superheavy element moscovium (Mc), with atomic number 115, occupies the position below bismuth in Group 15 of the periodic table. While its placement suggests analogous chemical behavior to its lighter congeners (N, P, As, Sb, Bi), the immense nuclear charge of moscovium gives rise to profound relativistic effects that significantly alter its properties. This guide provides a comparative analysis of moscovium's chemical characteristics against its Group 15 counterparts, supported by the latest experimental and theoretical data.

The Dominance of Relativity in Superheavy Elements

In atoms with high atomic numbers, electrons travel at speeds approaching the speed of light. According to Einstein's theory of special relativity, this causes an increase in the electron's mass. This "relativistic mass increase" leads to the contraction and energetic stabilization of s and p orbitals, an effect known as the direct relativistic effect. Conversely, d and f orbitals, which are more shielded from the nucleus by the contracted s and p orbitals, expand and are energetically destabilized, a phenomenon termed the indirect relativistic effect.^[1]

For moscovium, these effects are particularly pronounced, influencing its electron configuration, ionization potential, and ultimately, its chemical reactivity and the stability of its oxidation states.

Comparative Analysis of Group 15 Elements

The chemical properties of moscovium are best understood in the context of the trends observed in Group 15. The following table summarizes key theoretical and experimental values for the pnictogens, highlighting the deviations caused by relativistic effects in the heavier elements.

Property	Nitrogen (N)	Phosphorus (P)	Arsenic (As)	Antimony (Sb)	Bismuth (Bi)	Moscovium (Mc)
First Ionization Energy (kJ/mol)	1402	1012	947	834	703	~538 (predicted) [2]
Electron Affinity (kJ/mol)	-7	-72	-78	-101	-91	Not available
Electronegativity (Pauling Scale)	3.04	2.19	2.18	2.05	2.02	Not available
Covalent Radius (pm)	75	110	121	140	155	Not available
Ionic Radius (pm) (E ³⁺)	16	44	58	76	103	~100 (predicted for Mc ³⁺) [2]
Ionic Radius (pm) (E ⁺)	-	-	-	-	-	~150 (predicted for Mc ⁺) [2]
Common Oxidation States	-3, +3, +5	-3, +3, +5	-3, +3, +5	-3, +3, +5	+3	+1, +3 (predicted) [2]
Adsorption Enthalpy on SiO ₂ (kJ/mol)	Not applicable	Not applicable	Not applicable	Not applicable	Higher than Mc	-54 (+11/-5) (experimental) [3] [4] [5] [6]

Key Observations:

- **Ionization Energy:** The predicted first ionization energy of moscovium is significantly lower than its lighter homologues, a trend consistent with increasing atomic size down the group. [7] However, the magnitude of this decrease is influenced by the relativistic stabilization of the 7s electrons.
- **Oxidation States:** Due to the strong relativistic stabilization of the 7s and 7p_{1/2} orbitals, moscovium is expected to exhibit a stable +1 oxidation state, a feature not prominent in its lighter congeners. [2] The +5 oxidation state is predicted to be highly unstable. [5] This makes moscovium's chemistry potentially more similar to thallium (Group 13) in some aspects.
- **Reactivity:** Experimental evidence from gas chromatography studies has shown that moscovium is less reactive than bismuth. [3][4][6] This is quantified by its lower adsorption enthalpy on a silicon oxide surface compared to its lighter homologue. [3][4][5][6]

Experimental Determination of Moscovium's Reactivity

The chemical properties of the superheavy elements are investigated on an atom-at-a-time basis due to their extremely short half-lives and low production rates. The following outlines the experimental protocol for the gas-solid chromatography experiments used to determine the reactivity of moscovium.

Experimental Protocol: Gas-Solid Chromatography of Moscovium

- **Production of Moscovium Isotopes:** The moscovium isotope ²⁸⁸Mc is produced through the nuclear fusion reaction of a ⁴⁸Ca ion beam with a ²⁴³Am target at a particle accelerator, such as the GSI Helmholtzzentrum für Schwerionenforschung in Darmstadt, Germany. [3][4][5][6]
- **Separation and Thermalization:** The newly formed ²⁸⁸Mc atoms recoil from the target and are separated from the primary beam and other reaction products using a gas-filled separator (e.g., TASCA). The separated ions are then guided into a Recoil Transfer Chamber (RTC) where they are stopped and thermalized in a buffer gas (typically a mixture of He and Ar).
- **Gas-Solid Chromatography:** The thermalized moscovium atoms are then transported by the gas flow into a chromatography column. This column consists of a detector array with

surfaces coated with materials like silicon oxide (SiO_2) and gold (Au).

- **Adsorption and Detection:** As the moscovium atoms travel through the column, they interact with the coated surfaces. The position where an atom adsorbs is determined by its interaction strength (adsorption enthalpy) with the surface material. The decay of the moscovium atom and its daughter nuclides is registered by the detectors, allowing for the determination of the adsorption location and, consequently, its reactivity.
- **Data Analysis:** By comparing the distribution of adsorption events with Monte Carlo simulations, the adsorption enthalpy of moscovium on the specific surface can be determined. A lower adsorption enthalpy indicates weaker interaction and thus lower reactivity.

Theoretical Modeling of Relativistic Effects

Theoretical calculations are indispensable for predicting the properties of superheavy elements like moscovium, where experimental data is scarce. These calculations must incorporate relativistic effects to be accurate.

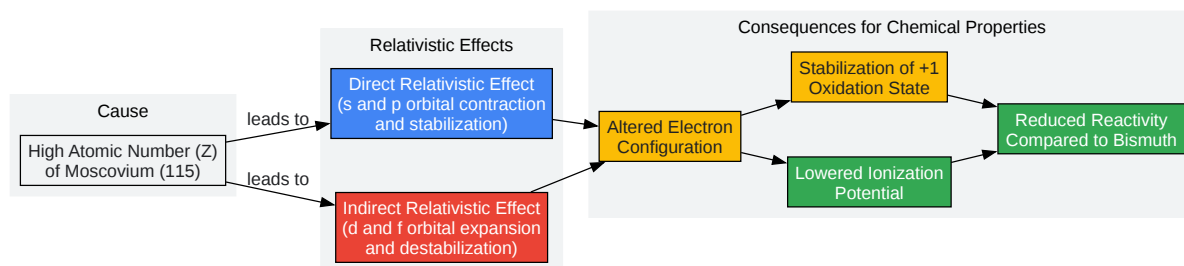
Theoretical Methodologies

- **Dirac-Fock (DF) and Dirac-Hartree-Fock (DHF) Methods:** These are fully relativistic ab initio methods that solve the Dirac equation for many-electron systems. The Dirac equation inherently includes relativistic effects, providing a more accurate description of the electronic structure of heavy elements compared to the non-relativistic Schrödinger equation.
- **Density Functional Theory (DFT) with Relativistic Corrections:** DFT is a widely used computational method that can be extended to include relativistic effects. This is often done by incorporating relativistic terms into the Hamiltonian or by using relativistic pseudopotentials. These methods offer a good balance between computational cost and accuracy for studying the properties of superheavy elements.

These computational models are crucial for predicting properties such as ionization potentials, electron affinities, bond lengths, and dissociation energies, providing valuable insights that guide experimental efforts.

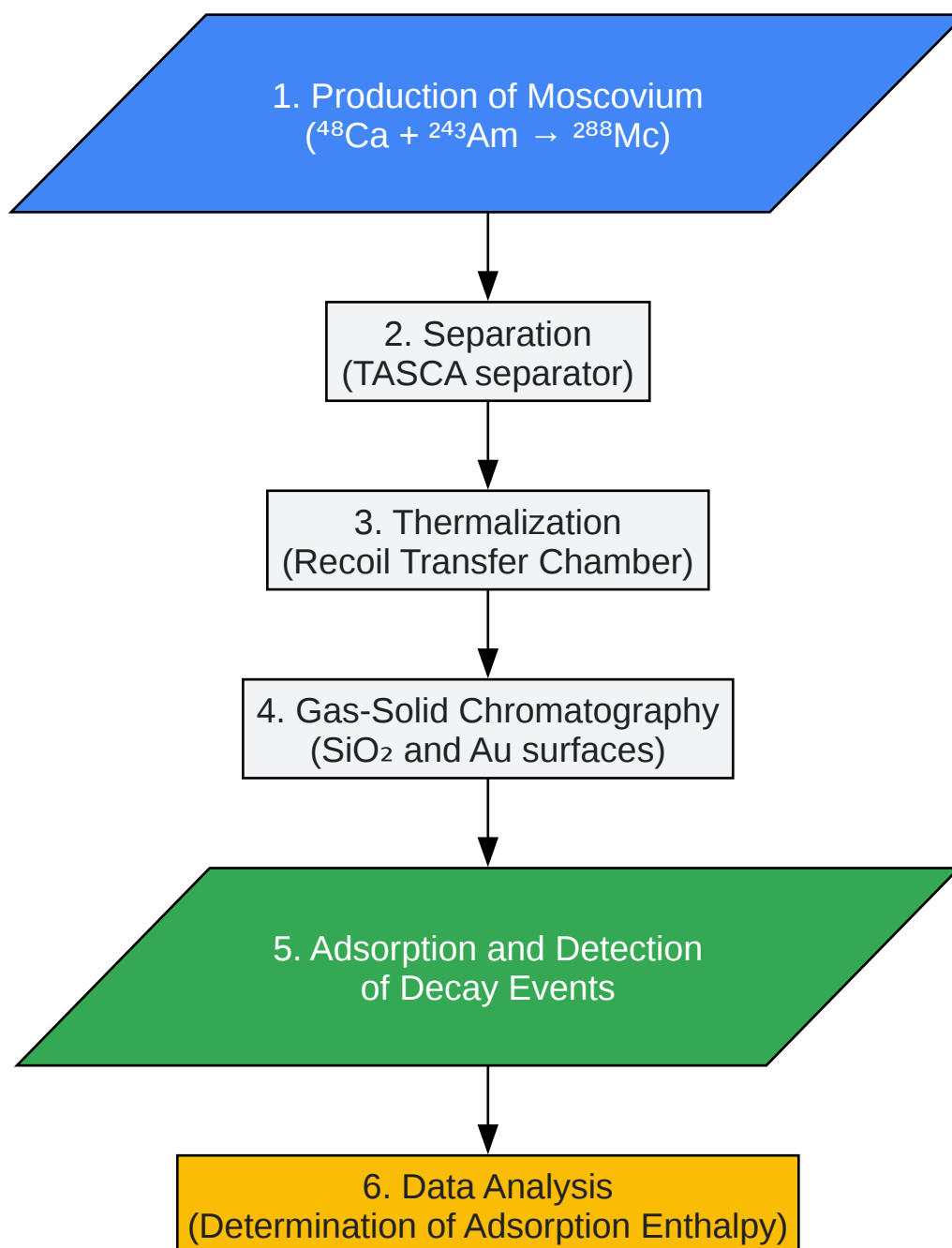
Visualizing the Impact of Relativistic Effects

The following diagrams illustrate the key concepts and workflows discussed in this guide.



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Caption: Influence of relativistic effects on the chemical properties of moscovium.



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Caption: Experimental workflow for determining the reactivity of moscovium.

Conclusion

The chemistry of moscovium is a fascinating frontier where relativistic effects play a dominant role, causing significant deviations from the trends expected from its lighter Group 15 homologues. The stabilization of the +1 oxidation state and its reduced reactivity compared to

bismuth are key manifestations of these effects. Continued experimental and theoretical investigations are crucial to further unravel the intriguing chemical nature of this superheavy element, which in turn deepens our understanding of the fundamental principles governing the periodic table.

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- To cite this document: BenchChem. [Relativistic Effects on the Chemical Properties of Moscovium: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1246206#relativistic-effects-on-the-chemical-properties-of-moscovium]

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